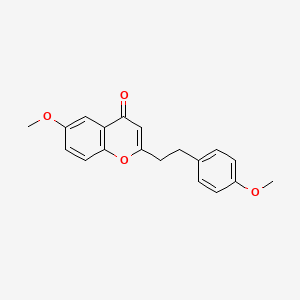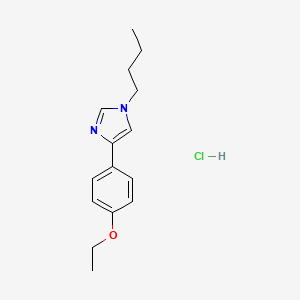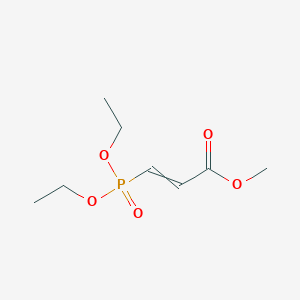![molecular formula C18H21NO4S B14160309 (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide CAS No. 528835-83-8](/img/structure/B14160309.png)
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Synthesis of the Furan-2-ylmethylsulfanyl Intermediate: This involves the thiolation of a furan ring to introduce a sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Shares structural similarities with the dimethoxyphenyl group and prop-2-enamide linkage.
(-)-Carvone: A natural compound with a similar furan ring structure.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
528835-83-8 |
|---|---|
Molecular Formula |
C18H21NO4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-7-5-14(12-17(16)22-2)6-8-18(20)19-9-11-24-13-15-4-3-10-23-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20)/b8-6+ |
InChI Key |
GHKFHNIYSYJGGR-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2)OC |
solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


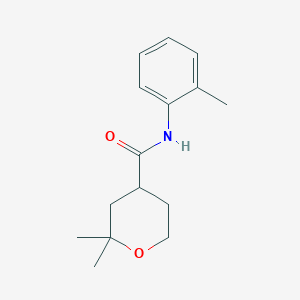

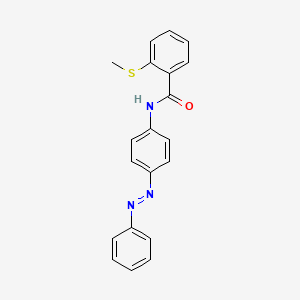
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
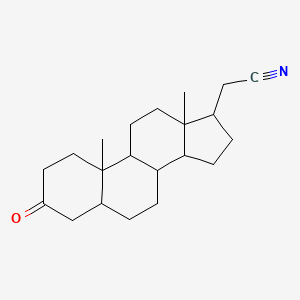
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
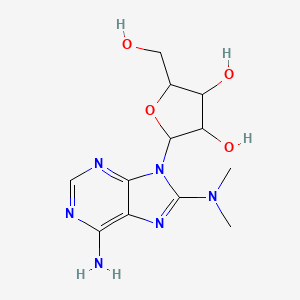
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
